molecular formula C13H16O3 B2756572 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid CAS No. 97024-27-6

2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

Cat. No.: B2756572
CAS No.: 97024-27-6
M. Wt: 220.268
InChI Key: VQFVDOPXDRISGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action for “2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid” is not specified in the sources I found. It’s noted as a biochemical used for proteomics research , but the exact biological targets or pathways it interacts with are not detailed.

Future Directions

The future directions for research involving “2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid” are not specified in the sources I found. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid
  • 2-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid
  • 2-(2,3-Dihydro-1H-inden-5-yloxy)hexanoic acid

Uniqueness

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research applications where precise modulation of biological pathways is required .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFVDOPXDRISGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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